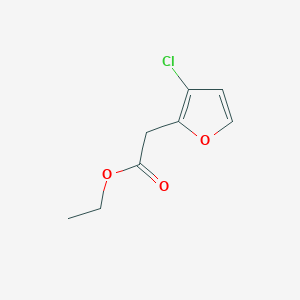

Ethyl 3-Chlorofuran-2-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO3 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

ethyl 2-(3-chlorofuran-2-yl)acetate |

InChI |

InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3 |

InChI Key |

YTHKZEJFCXMAIV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CO1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Chlorofuran 2 Acetate

Historical Development of Preparative Strategies for Chlorinated Furan (B31954) Esters

The synthesis of chlorinated furan esters is rooted in the broader history of furan chemistry and the development of halogenation techniques for aromatic compounds. Historically, the production of chlorinated organic compounds, including dioxins and furans, became more prevalent with the growth of the chemical industry, particularly post-World War II. duth.gr Early methods for producing chlorinated phenols, which can be precursors to certain furan derivatives, sometimes resulted in chlorinated byproducts. duth.gr

The development of synthetic routes to furan derivatives has long been a focus for chemists. researchgate.net Classical methods like the Paal-Knorr and Feist-Benary syntheses have been foundational in constructing the furan ring itself. researchgate.netrsc.org However, the introduction of a chlorine atom onto the furan ring, especially with specific regioselectivity, presented additional challenges. Early halogenation of furans often resulted in polysubstitution and required carefully controlled conditions, such as the use of dilute halogens at low temperatures. quimicaorganica.org The synthesis of specific chlorinated furan esters like ethyl 3-chlorofuran-2-acetate would have relied on the evolution of these general principles, adapting them for the regioselective chlorination of a pre-formed furan-2-acetate core or by constructing the ring from chlorinated precursors.

Classical Synthetic Routes

Classical synthetic routes to this compound would likely involve a combination of esterification and halogenation, or the construction of the furan ring from appropriately substituted building blocks.

Esterification Reactions in the Synthesis of Furan Carboxylates

A primary step in forming this compound is the esterification of the corresponding carboxylic acid. 2-Furanacetic acid is a known organic compound that serves as a key precursor. cymitquimica.com The esterification of carboxylic acids is a fundamental and well-established reaction in organic chemistry.

Acid-catalyzed esterification, often referred to as Fischer esterification, is a common method. This typically involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst like sulfuric acid. acs.org The reaction is reversible, and to drive it towards the product, water is often removed as it is formed. acs.org For example, the synthesis of ethyl chloroacetate (B1199739) can be achieved by reacting chloroacetic acid with ethanol (B145695) and sulfuric acid, with the water being removed azeotropically with benzene (B151609) to yield the final product. chemicalbook.com A similar principle applies to the esterification of 2-furanacetic acid derivatives.

Alternative esterification methods include using reagents like thionyl chloride to first convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with the alcohol.

| Precursor Acid | Alcohol | Catalyst/Reagent | Product | Typical Yield |

| Chloroacetic Acid | Ethanol | Sulfuric Acid | Ethyl Chloroacetate | 85% chemicalbook.com |

| 2-Furanacetic Acid | Ethanol | Acid Catalyst | Ethyl 2-furanacetate | - |

| Furan-2,5-dicarboxylic acid | Methanol (B129727) | Trimethylsilyl chloride | Furan-2,5-dicarboxylic acid dimethyl ester | High researchgate.net |

Direct Halogenation Protocols and Regioselective Considerations

Direct halogenation of a pre-formed ethyl 2-furanacetate would be a straightforward approach to introduce the chlorine atom. Furan is an electron-rich heterocycle and is susceptible to electrophilic substitution. quimicaorganica.org However, this reactivity can also lead to a lack of selectivity and the formation of multiple halogenated products. quimicaorganica.org

The regioselectivity of electrophilic substitution on the furan ring is a critical consideration. For furan itself, substitution typically occurs at the C2 position. In a molecule like ethyl 2-furanacetate, the existing substituent at the C2 position directs incoming electrophiles. The presence of an activating group can influence the position of substitution, often directing it to the C5 position. However, to achieve 3-chlorination, specific reagents and conditions are necessary to overcome the natural reactivity patterns of the furan ring.

Using N-chlorosuccinimide (NCS) is a common method for the chlorination of furans. quimicaorganica.org The reaction conditions, including the solvent and temperature, can be optimized to favor the desired regioisomer. The challenge in synthesizing 3-substituted furans is well-recognized, as lithiation and electrophilic substitution often favor the C2 and C5 positions. acs.org Therefore, direct chlorination of ethyl 2-furanacetate to selectively yield the 3-chloro isomer would require careful control to prevent reaction at the more reactive C5 position.

Multi-Component and Cascade Reactions in Furan Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient way to construct complex heterocyclic rings like furan. nih.govrsc.org These reactions are highly atom-economical and can rapidly generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of polysubstituted furans. mdpi.comnih.govresearchgate.net

A hypothetical MCR approach to this compound could involve the reaction of a chlorinated building block with other components that form the furan ring and the acetate (B1210297) side chain. For instance, a reaction might be designed involving an α-haloketone, a β-dicarbonyl compound, and another reactant to assemble the desired structure. The Feist-Benary furan synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound, is a classic example that could be adapted. rsc.org

Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, are also powerful tools for furan synthesis. These can be catalyzed by various transition metals. acs.orghud.ac.uk For example, a palladium-catalyzed oxidative carbonylation of (Z)-2-en-4-yn-1-ols has been shown to produce furan-2-acetic esters. acs.org Adapting such a cascade with a chlorinated substrate could potentially lead to the target molecule.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods, often through the use of catalysis.

Catalytic Synthesis Methodologies

Transition metal catalysis has become a cornerstone of modern organic synthesis, and numerous catalytic methods for furan synthesis have been developed. hud.ac.ukorganic-chemistry.org These methods often offer high selectivity and efficiency under mild conditions.

Palladium-catalyzed reactions: Palladium catalysts are versatile and have been used for the direct C-H alkylation of furans. nih.gov While this specific reference deals with alkylation, similar C-H activation principles could be applied to halogenation.

Copper-catalyzed reactions: Copper catalysts have been employed in the synthesis of polysubstituted furans from propargylic esters and in annulation reactions. acs.orghud.ac.uk

Gold-catalyzed reactions: Gold catalysts are effective in the cycloisomerization of various substrates to form furans. hud.ac.ukorganic-chemistry.org For instance, gold-catalyzed reactions of haloallenyl ketones can lead to the formation of 3-halofurans. organic-chemistry.org

Iron-catalyzed reactions: Iron(III) chloride (FeCl₃) has been used as a catalyst in tandem reactions to produce highly substituted furans. organic-chemistry.org

Electrocatalytic methods: Recently, an electrochemical strategy using a ferrocene (B1249389) catalyst has been developed for the [3+2] annulation of alkynes and β-keto compounds to synthesize polysubstituted furans under mild, oxidant-free conditions. chemistryviews.org

These catalytic methods provide powerful avenues for constructing the this compound skeleton with high precision and efficiency. A plausible catalytic route could involve a gold-catalyzed cycloisomerization of a suitably designed chlorinated allenyl ketone or a palladium-catalyzed cross-coupling reaction to introduce the chloro-substituent.

| Catalyst Type | Reaction Type | Substrates | Relevance to Furan Synthesis |

| Gold (Au) | Cycloisomerization | Haloallenyl ketones | Synthesis of 3-halofurans organic-chemistry.org |

| Palladium (Pd) | C-H Functionalization | Furans, Alkyl iodides | Regioselective alkylation of furans nih.gov |

| Copper (Cu) | Cascade Reaction | Bis-propargylic esters | Regioselective synthesis of polysubstituted furans acs.org |

| Iron (Fe) | Tandem Reaction | Propargylic alcohols, 1,3-dicarbonyls | Synthesis of highly substituted furans organic-chemistry.org |

| Ferrocene | Electrocatalytic [3+2] Annulation | Alkynes, β-keto compounds | Mild synthesis of polysubstituted furans chemistryviews.org |

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex heterocyclic systems like furans. semanticscholar.org These methods often proceed under mild conditions with high efficiency and selectivity. Catalysts based on palladium, rhodium, and copper are particularly prevalent in furan synthesis.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds. mdpi.com The Suzuki, Heck, and Sonogashira reactions are prominent examples of Pd-catalyzed transformations that can be employed to build furan rings or introduce substituents. mdpi.com For instance, a palladium-catalyzed oxidative cross-coupling between allenyl ketones and terminal alkynes provides a novel route to alkynylated furans. researchgate.net In this process, a palladium carbene is proposed as a key intermediate formed through cycloisomerization. researchgate.net Similarly, palladium-catalyzed C-O coupling reactions have been developed for the synthesis of phenols from aryl halides, a transformation that highlights the versatility of palladium in forming bonds relevant to furan chemistry. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have enabled unique transformations for synthesizing fused furan systems. For example, Rh(III)-catalyzed C-H functionalization and [3 + 2] annulation of N-phenoxyacetamides with cyclopropylidenemethyl alkenes yield cyclic 3-ethylidene-2,3-dihydrobenzofuran skeletons with high regioselectivity. nih.gov Another approach involves the rhodium-catalyzed synthesis of organosulfur compounds through the S-S bond cleavage of disulfides, demonstrating rhodium's utility in diverse bond-forming reactions that could be applied to furan synthesis. semanticscholar.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for certain furan syntheses. A notable example is the Cu-catalyzed ring-opening cycloisomerization of cyclopropenyl ketones, which can be tuned to produce 2,3,4-trisubstituted furans with high regioselectivity. sci-hub.st This highlights how catalyst choice can direct the reaction outcome, providing either 2,3,4-trisubstituted or 2,3,5-trisubstituted furans from the same starting material when switching between copper and palladium catalysts. sci-hub.st

| Catalyst System | Reaction Type | Substrates | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| PdCl₂(dppf) | Suzuki Coupling | Boronic acids and vinyl iodides | Substituted Dienes | Forms C-C bonds for building complex structures. | mdpi.com |

| [Cp*RhCl₂]₂ / NaOAc | C-H Activation / [3+2] Annulation | N-phenoxyacetamides and cyclopropylidenemethyl alkenes | 2,3-dihydrobenzofurans | High regioselectivity and chemoselectivity. | nih.gov |

| CuI | Ring-Opening Cycloisomerization | Cyclopropenyl ketones | 2,3,4-Trisubstituted furans | Catalyst-tuned regioselectivity. | sci-hub.st |

| Pd-catalyst | Oxidative Cross-Coupling | Allenyl ketones and terminal alkynes | Alkynylated furans | Involves a palladium carbene intermediate. | researchgate.net |

Organocatalytic Systems

While transition metals dominate the catalytic landscape, organocatalysis has emerged as a powerful complementary strategy. Organocatalysts are small, metal-free organic molecules that can promote chemical reactions. In the context of furan synthesis, these systems are less common but offer advantages in terms of low toxicity and cost. One studied mechanism involves the oxidation of furan derivatives using pyridinium (B92312) chlorochromate (PCC), where DFT calculations suggest that Cr(III) impurities can catalyze the reaction. preprints.org This transformation of 2,5-dialkyl substituted furans results in E-enediones, which are valuable synthetic intermediates. preprints.org

Principles of Green Chemistry in the Synthesis of Furan Derivatives

Green chemistry aims to design chemical processes that are more efficient, safer, and less polluting. uliege.be The synthesis of furan derivatives is an area where these principles are actively applied, particularly through the use of renewable feedstocks. uliege.bersc.org

Many furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), can be produced from the acid-catalyzed dehydration of saccharides found in plant biomass. uliege.benih.gov This aligns with the green chemistry principle of using renewable resources instead of depleting fossil fuels. uliege.be Furthermore, the conversion of biomass to valuable furan-based chemicals can exhibit high atom economy, another key principle that focuses on maximizing the incorporation of reactant atoms into the final product. uliege.be Research has also focused on developing environmentally benign reaction conditions, such as using water as a solvent, which can enhance reaction rates for certain transformations like the Diels-Alder reactions of furoic acids. biorizon.eu The development of integrated one-pot reaction processes, for instance coupling chitin (B13524) hydrolysis with dehydration to produce 3-acetamido-5-acetylfuran, further exemplifies green chemistry by reducing waste and improving efficiency. rsc.org

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis. mdpi.com This technology provides superior control over reaction parameters like temperature and pressure, enhances safety, and facilitates scalability. vapourtec.comunicam.it

For the synthesis of furan derivatives, flow chemistry has been used to overcome issues associated with unstable intermediates and hazardous reagents. acs.org A notable application is a transition-metal-free synthesis of 2,5-diaryl furans, which can be streamlined into a continuous flow process. acs.org This approach eliminates the need to isolate a potentially unstable endoperoxide intermediate, leading to a significant increase in isolated yields and a reduction in waste. acs.org The improved thermal control in flow reactors minimizes the risk of thermal runaway, a crucial safety benefit when dealing with exothermic oxidation reactions often used in furan synthesis. vapourtec.com Furthermore, multi-step syntheses can be "telescoped" in flow systems, where the output of one reactor is directly fed into the next, avoiding timely and wasteful workup and purification steps. mdpi.com

Microwave-Assisted and Sonochemical Enhancements in Reaction Efficiency

Non-conventional energy sources like microwave irradiation and ultrasound (sonochemistry) have become powerful tools for accelerating organic reactions and improving yields. humanjournals.com These techniques offer significant advantages over conventional heating methods.

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and increase product yields. researcher.life This is attributed to the efficient and rapid heating of the reaction mixture. humanjournals.com Microwave-assisted synthesis has been successfully applied to produce various furan derivatives. rsc.orgresearchgate.net For example, a three-component reaction of arylglyoxal, cyclic 1,3-dicarbonyls, and thiols under microwave conditions provides a rapid route to β-keto thioethers and, in some cases, tetra-substituted furans. rsc.org Similarly, the synthesis of 5-hydroxymethylfurfural (5-HMF) from sugars can be achieved with short reaction times under microwave heating using an acid catalyst. google.com

Sonochemical Enhancements: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation and collapse of cavitation bubbles create localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. acs.org This technique has been shown to improve the yields of Diels-Alder reactions involving furans, even at low temperatures. acs.org The mechanical micromixing effect of ultrasound is believed to play a significant role, even in homogeneous systems. researchgate.net The application of ultrasound has been explored for the synthesis of furan derivatives via the addition of furans to masked ortho-benzoquinones, providing insights into the reaction mechanism and optimizing product yields. acs.orgresearchgate.net

| Technique | Reaction Type | Key Advantage | Example | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Multicomponent reaction | Rapid reaction times, high yields. | Synthesis of β-keto thioethers and fused furans. | rsc.org |

| Microwave-Assisted | Suzuki–Miyaura cross-coupling | Reduced reaction time, less solvent. | Synthesis of thiophene (B33073) and furan derivatives. | researcher.life |

| Sonochemistry | Diels-Alder Cycloaddition | Improved yields, even at low temperatures. | Addition of furans to masked o-benzoquinones. | acs.org |

| Sonochemistry | Heterocycle formation | Mechanical micromixing enhances reaction. | Optimized yields in furan additions. | researchgate.net |

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms behind the formation of furan derivatives is crucial for optimizing existing synthetic routes and designing new, more efficient ones. This involves studying the transient species that are formed during the reaction, such as intermediates and transition states.

Investigation of Reaction Intermediates and Transition States

The pathways for furan synthesis can be complex, often involving multiple steps and short-lived intermediates. Modern analytical and computational techniques are employed to unravel these mechanisms.

Reaction Intermediates: In many furan syntheses, the reaction proceeds through identifiable, albeit often unstable, intermediates. For example, the dehydration of ketoses to form furan derivatives like 5-HMF is believed to proceed through cyclic intermediates. nih.govrsc.org Mass spectrometry studies have supported this by identifying ions consistent with cyclic structures formed during the dehydration process. nih.gov In transition-metal-catalyzed reactions, organometallic species like palladium carbenes have been proposed as key intermediates in the synthesis of alkynylated furans. researchgate.net The pyrolysis of furan itself has been studied, revealing that it can decompose through the formation of a cyclic carbene intermediate, which then undergoes ring-opening. rsc.org In other reactions, such as the three-component synthesis of hetarylaminomethylidenefuran-2(3H)-ones, the reaction can proceed via different pathways involving intermediates like ethoxyimines or ethoxymethylene derivatives. nih.gov

Transition States: The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the structure and energy of transition states. preprints.org DFT calculations have been used to study the reaction of 2,5-dimethylfuran (B142691) with PCC, identifying a transition state with an activation energy of 33 kcal mol⁻¹. preprints.org In the Cope rearrangement of furan-substituted vinyl cyclopropanes, calculations show that the reaction proceeds through a uliege.beuliege.be sigmatropic process, and the geometry of the transition state explains the observed stereochemical outcomes. rsc.org Similarly, for cycloaddition reactions, the analysis of transition states helps to explain the observed regiochemistry and stereoselectivity of the products formed. researchgate.netresearchgate.net For instance, in the cycloaddition of furan with masked o-benzoquinones, a polar stepwise mechanism involving a zwitterionic intermediate was characterized through computational studies, which was favored over a concerted [4+2] pathway. acs.org

Kinetic Studies of Formation Reactions

A thorough review of scientific databases and chemical literature reveals no specific kinetic studies for the formation reaction of this compound. While kinetic data exists for the formation of other esters and for various reactions involving furan rings, such as oxidation or hydrolysis, this information is not directly transferable to the synthesis of the title compound. whiterose.ac.ukvulcanchem.comnih.govacs.org

Kinetic analysis of esterification reactions typically involves monitoring the concentration of reactants or products over time to determine the reaction order, rate constant (k), and activation energy. For example, studies on the esterification of acetic acid have shown the reaction to be second-order. vulcanchem.com

Table 1: Factors Influencing Esterification Reaction Kinetics (General)

| Factor | Effect on Reaction Rate | Rationale |

| Temperature | Increases | Provides molecules with sufficient activation energy to react. |

| Catalyst | Increases | Lowers the activation energy of the reaction. |

| Reactant Conc. | Increases | Higher concentration leads to more frequent molecular collisions. |

| Solvent | Varies | Can influence reactant solubility and transition state stability. |

Without experimental data for this compound, any discussion of its formation kinetics remains speculative. Detailed studies would be required to establish the rate law and the influence of reaction parameters such as temperature, catalyst choice, and reactant concentrations on the speed of its synthesis. Such studies often employ techniques like spectroscopy to track concentration changes and apply kinetic models to extract rate constants. nih.gov

Reactivity and Reaction Mechanisms of Ethyl 3 Chlorofuran 2 Acetate

Electrophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system that is generally much more reactive than benzene (B151609) towards electrophilic substitution. rsc.org However, the substituents on Ethyl 3-chlorofuran-2-acetate significantly modulate this reactivity.

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the furan ring of this compound is directed by the combined influence of the chloro and ethyl acetate (B1210297) groups.

Furan Ring Activating Nature : The furan ring itself, due to the lone pairs on the oxygen atom, is highly activated and directs electrophiles to the C2 and C5 positions. rsc.org

Chloro Substituent (C3) : Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I), which lowers the electron density of the ring and slows the rate of electrophilic attack. byjus.com However, they are ortho-, para-directing because their lone pairs can be donated via resonance (+R effect), stabilizing the cationic intermediate (the arenium ion) when attack occurs at these positions. byjus.comevitachem.com In the context of the furan ring, a chloro group at C3 would direct incoming electrophiles primarily to the C2 and C4 positions.

Ethyl Acetate Substituent (C2) : The ester group (-COOEt) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects (-I, -R). total-synthesis.com Carbonyl-containing groups are meta-directors in benzene systems. evitachem.com In the furan ring, an electron-withdrawing group at C2 deactivates the ring, particularly at the C3 and C5 positions, making substitution less favorable.

While specific studies detailing the acylation, nitration, and sulfonation of this compound are not widely documented, the expected reactivity can be inferred from the general principles of electrophilic aromatic substitution on substituted furans. libretexts.orgrjpbcs.com

Acylation : Friedel-Crafts acylation, which introduces an acyl group (R-C=O), typically requires a Lewis acid catalyst like AlCl₃. rjpbcs.com Given the deactivating nature of the substituents on this compound, harsh reaction conditions would likely be necessary. The reaction, if successful, would be expected to yield the 5-acylated product.

Nitration : Nitration involves the introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. rjpbcs.com The nitration of related substituted naphtho[2,1-b]furan-2-carboxylates has been shown to proceed, suggesting that nitration of this compound is feasible, likely yielding the 5-nitro derivative. encyclopedia.pub

Sulfonation : Sulfonation introduces a sulfonic acid group (-SO₃H) and is typically carried out with fuming sulfuric acid. rjpbcs.com This reaction is reversible. As with other EAS reactions, substitution would be predicted to occur at the C5 position.

Due to the electron-poor nature of the ring, all these electrophilic substitutions are expected to be more sluggish than for unsubstituted furan.

Nucleophilic Reactions at the Ester and Chloro Positions

Nucleophilic reactions can target the two key functional groups of the molecule: the ethyl ester at the C2 position and the chloro substituent at the C3 position.

The ethyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid, 3-chlorofuran-2-carboxylic acid. This reaction can be catalyzed by either acid or base. rsc.org

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is a reversible process requiring a large excess of water. rsc.org

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction that uses a stoichiometric amount of a base, such as sodium hydroxide, to produce an alcohol (ethanol) and the carboxylate salt of the furan. rsc.org Studies on the alkaline hydrolysis of various heterocyclic methyl esters have shown that furan-2-carboxylates are readily hydrolyzed. wikipedia.org

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with methanol (B129727) under acidic conditions would lead to the formation of Mthis compound and ethanol (B145695). The reaction is an equilibrium process, and using the nucleophilic alcohol as the solvent can drive the reaction to completion. libretexts.orgmdpi.com

Amination : This refers to the introduction of an amino group. Direct nucleophilic aromatic substitution of the chlorine atom by an amine is generally difficult on an aryl halide that is not activated by a strongly electron-withdrawing group in the ortho or para position. rsc.orgrsc.org The reaction is not a standard Sₙ1 or Sₙ2 process. However, such transformations can be achieved using transition metal catalysis, as discussed in the following section.

Amidation : This can occur via two main pathways:

Reaction at the Ester : The ethyl ester can undergo aminolysis by reacting with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide, 3-chlorofuran-2-carboxamide. This reaction is often slower than hydrolysis and may require heating.

Reaction of the Carboxylic Acid : A more common route to the amide involves first hydrolyzing the ester to 3-chlorofuran-2-carboxylic acid, followed by reaction with an amine using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HBTU. rsc.orgnih.gov

The chlorine atom at the C3 position serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net 3-Halofurans are known to be ideal starting materials for these transformations. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling : This reaction couples the 3-chlorofuran (B3190982) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new C-C bond at the C3 position, leading to 2,3,5-trisubstituted furans. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ can facilitate the coupling of aryl chlorides.

Table 1: Potential Products from Suzuki-Miyaura Coupling of this compound This table presents hypothetical reaction products based on established Suzuki-Miyaura coupling principles.

| Boronic Acid Coupling Partner (R-B(OH)₂) | Potential Product | Bond Formed |

|---|---|---|

| Phenylboronic acid | Ethyl 3-phenylfuran-2-acetate | C(sp²)-C(sp²) |

| Vinylboronic acid | Ethyl 3-vinylfuran-2-acetate | C(sp²)-C(sp²) |

| Methylboronic acid | Ethyl 3-methylfuran-2-acetate | C(sp²)-C(sp³) |

| 4-Methoxyphenylboronic acid | Ethyl 3-(4-methoxyphenyl)furan-2-acetate | C(sp²)-C(sp²) |

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling aryl halides with amines. It represents a key method for the amination of the 3-chloro position, which is otherwise difficult to achieve via traditional nucleophilic substitution. The reaction typically employs a palladium precatalyst, a phosphine ligand, and a base. researchgate.net This method provides access to a wide range of N-substituted 3-aminofuran derivatives.

Table 2: Potential Products from Buchwald-Hartwig Amination of this compound This table presents hypothetical reaction products based on established Buchwald-Hartwig amination principles.

| Amine Coupling Partner (R¹R²NH) | Potential Product | Bond Formed |

|---|---|---|

| Aniline | Ethyl 3-(phenylamino)furan-2-acetate | C(sp²)-N |

| Morpholine | Ethyl 3-(morpholino)furan-2-acetate | C(sp²)-N |

| Benzylamine | Ethyl 3-(benzylamino)furan-2-acetate | C(sp²)-N |

| Ammonia (or equivalent) | Ethyl 3-aminofuran-2-acetate | C(sp²)-N |

Other cross-coupling reactions such as the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Stille (coupling with organostannanes) reactions are also plausible at the C3-chloro position under appropriate catalytic conditions, further highlighting the synthetic utility of this compound as a building block.

Cycloaddition Reactions and Pericyclic Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The furan ring in this compound can participate as a diene in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactivity Profile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. synarchive.com Furans can act as dienes in these reactions, although their aromatic character can reduce their reactivity compared to more classical dienes like cyclopentadiene. nih.gov The reactivity of furan derivatives in Diels-Alder reactions is influenced by substituents on the furan ring. nih.gov Electron-donating groups generally increase the reactivity of the furan diene, while electron-withdrawing groups decrease it. nih.govmasterorganicchemistry.com

In the case of this compound, the chlorine atom at the 3-position and the ethyl acetate group at the 2-position are both electron-withdrawing. This is expected to decrease the reactivity of the furan ring as a diene in a normal electron-demand Diels-Alder reaction. nih.gov Consequently, more reactive dienophiles and/or harsher reaction conditions, such as high temperature or Lewis acid catalysis, may be required to achieve successful cycloaddition. mnstate.edudtu.dk The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles would be influenced by the electronic and steric effects of both the chloro and the ethyl acetate substituents.

1,3-Dipolar Cycloadditions

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The double bonds of the furan ring in this compound can act as a dipolarophile. A common example is the reaction with nitrile oxides to form isoxazoline (B3343090) derivatives. nih.govsci-hub.st The regioselectivity of these cycloadditions is determined by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the furan ring. nih.gov The electronic nature of the substituents on the furan ring plays a crucial role in directing the orientation of the dipole addition. For instance, the reaction of furan derivatives with nitrile oxides can lead to the formation of furoisoxazolines. sci-hub.st In the context of this compound, the electron-withdrawing nature of the substituents would influence the energy of the LUMO of the furan double bonds, thereby affecting the regiochemical outcome of the cycloaddition.

Oxidation and Reduction Chemistry

The functional groups present in this compound, namely the furan ring and the ester group, are susceptible to oxidation and reduction.

Oxidation:

The furan ring can be sensitive to strong oxidizing agents, potentially leading to ring-opening or degradation. However, specific reagents can be employed for selective transformations. For instance, oxidation of the furan ring can lead to the formation of butenolides or other opened-chain products. The specific outcome would depend on the oxidant used and the reaction conditions. The ester group is generally stable to mild oxidizing agents but can be cleaved under more vigorous oxidative conditions.

Reduction:

The ester group in this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This would yield 2-(3-chlorofuran-2-yl)ethanol. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), might allow for the partial reduction of the ester to an aldehyde at low temperatures. imperial.ac.ukvanderbilt.edu

The furan ring can also be reduced under certain conditions. Catalytic hydrogenation can lead to the saturation of the furan ring, yielding the corresponding tetrahydrofuran (B95107) derivative. The conditions for this reduction would need to be carefully controlled to avoid the reduction of the ester group or hydrogenolysis of the chlorine atom.

Rearrangement Reactions and Tautomerism Studies

Rearrangement Reactions:

Substituted furans can undergo various rearrangement reactions, often acid-catalyzed, to form different heterocyclic or acyclic structures. wiley-vch.de For instance, the Piancatelli rearrangement is a well-known acid-catalyzed rearrangement of 2-furylcarbinols. While this compound does not possess the required hydroxyl group for a classic Piancatelli rearrangement, related acid-catalyzed rearrangements involving the furan ring are conceivable under specific conditions. Additionally, rearrangements involving the side chain, such as a Claisen-type rearrangement if an appropriate allyl ether derivative were formed, could be explored. The Pummerer rearrangement is another type of reaction that can lead to the formation of furans from sulfoxide (B87167) precursors. acs.org

Tautomerism Studies:

Keto-enol tautomerism is a common phenomenon in organic chemistry, particularly for compounds containing carbonyl groups. libretexts.org While this compound itself does not have the typical structure for keto-enol tautomerism, its derivatives could exhibit this behavior. For example, if the ester were hydrolyzed to the corresponding carboxylic acid and then converted to a β-keto ester derivative, this new compound would exist as an equilibrium mixture of keto and enol forms. researchgate.netumsl.edu The position of this equilibrium would be influenced by factors such as solvent, temperature, and the presence of intramolecular hydrogen bonding. libretexts.orgumsl.edu The study of such tautomeric equilibria is often carried out using spectroscopic methods like NMR. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound offer various possibilities for interconversion and derivatization.

Ester Group Modifications:

Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 3-chlorofuran-2-acetic acid. This carboxylic acid can then be converted into other derivatives such as acid chlorides, amides, or other esters.

Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

Amidation: Reaction with amines can convert the ester into the corresponding amides.

Furan Ring Modifications:

Halogenation: While already chlorinated at the 3-position, further halogenation at other positions of the furan ring might be possible under specific conditions, for example, using N-bromosuccinimide (NBS) for bromination. sci-hub.st

Metalation/Cross-Coupling: The furan ring can be deprotonated at a specific position using a strong base like lithium diisopropylamide (LDA), followed by reaction with an electrophile. rjptonline.org Alternatively, the chlorine atom could potentially participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to introduce new carbon-carbon bonds, although the reactivity of a chloro-substituent on a furan ring can be challenging.

Spectroscopic Characterization and Structural Elucidation of Ethyl 3 Chlorofuran 2 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Ethyl 3-chlorofuran-2-acetate, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides a complete assignment of all proton and carbon signals and confirms the connectivity of the atoms.

¹H NMR Spectral Analysis: Chemical Shifts, Multiplicities, and Coupling Constants

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule.

Furan (B31954) Protons (H-4 and H-5): The furan ring gives rise to two signals in the aromatic region. The proton at the C5 position (H-5) is anticipated to appear as a doublet at approximately 7.02 ppm, while the proton at the C4 position (H-4) is expected as a doublet around 6.18 ppm. google.com Their mutual coupling (³JH4-H5) would result in a coupling constant of about 2.0 Hz, characteristic of protons on a furan ring.

Acetate (B1210297) Methylene (B1212753) Protons (-CH₂-COO): The two protons of the methylene group attached to the furan ring at the C2 position are chemically equivalent and are expected to produce a singlet at approximately 3.63 ppm. orgsyn.org

Ethyl Ester Protons (-OCH₂CH₃): The ethyl group of the ester functionality presents a classic ethyl pattern. The methylene protons (-OCH₂-) are expected to appear as a quartet around 4.25 ppm, coupled to the adjacent methyl protons. The terminal methyl protons (-CH₃) would resonate as a triplet at approximately 1.30 ppm. acs.org The coupling constant (³J) for these protons is typically around 7.1 Hz. cymitquimica.com

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 (furan) | ~7.02 | Doublet (d) | ~2.0 |

| H-4 (furan) | ~6.18 | Doublet (d) | ~2.0 |

| -OCH₂CH₃ | ~4.25 | Quartet (q) | ~7.1 |

| -CH₂-COO | ~3.63 | Singlet (s) | - |

¹³C NMR Spectral Analysis: Carbon Chemical Shifts and Connectivity

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in this compound.

Furan Carbons: The furan ring carbons are expected to resonate in the range of δ 110-150 ppm. The carbon bearing the chlorine atom (C-3) would be significantly deshielded, with an estimated chemical shift around 130-135 ppm. The C-2 carbon, attached to the acetate group, is also expected to be downfield.

Ester Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with a predicted chemical shift in the region of 168-172 ppm. researchgate.net

Acetate and Ethyl Carbons: The methylene carbon of the acetate group (-CH₂-) is expected around 42 ppm. orgsyn.org The carbons of the ethyl ester group, -OCH₂- and -CH₃, are predicted to appear at approximately 61 ppm and 14 ppm, respectively. acs.orgcpcb.nic.in

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O | ~169.0 |

| C-2 (furan) | ~148.0 |

| C-5 (furan) | ~143.0 |

| C-3 (furan) | ~132.0 |

| C-4 (furan) | ~112.0 |

| -OC H₂CH₃ | ~61.5 |

| -C H₂-COO | ~42.4 |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. Key expected correlations include one between the furan protons H-4 and H-5, and another strong correlation between the methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals as laid out in Tables 1 and 2, for instance, the proton at ~6.18 ppm (H-4) to the carbon at ~112.0 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings (typically 2-3 bonds), which is vital for piecing together the molecular fragments. Important correlations would be expected between:

The acetate methylene protons (-CH₂-) and the furan carbons C-2 and C-3, as well as the carbonyl carbon.

The furan proton H-4 to C-2, C-3, and C-5.

The furan proton H-5 to C-3 and C-4.

The ethyl methylene protons (-OCH₂-) to the carbonyl carbon and the ethyl methyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

Characteristic Frequencies of Furan Ring, Ester Carbonyl, and C-Cl Bonds

Furan Ring: The furan ring exhibits several characteristic bands. C-H stretching vibrations are typically observed above 3100 cm⁻¹. C=C stretching vibrations usually appear in the 1500-1600 cm⁻¹ region. The in-plane bending and ring breathing modes of the furan ring are found at lower wavenumbers. acs.org

Ester Carbonyl (C=O): A very strong and sharp absorption band corresponding to the C=O stretching of the ethyl ester is expected in the IR spectrum, typically in the range of 1735–1750 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1000-1300 cm⁻¹ region.

C-Cl Bond: The C-Cl stretching vibration is expected to appear as a band in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which helps in confirming its structure.

The molecular formula for this compound is C₈H₉ClO₃. The nominal molecular weight is 188 g/mol for the ³⁵Cl isotope and 190 g/mol for the ³⁷Cl isotope. The high-resolution mass spectrum would show the molecular ion peak [M]⁺ with a characteristic isotopic cluster for a compound containing one chlorine atom (approximately 3:1 ratio for [M]⁺ and [M+2]⁺).

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways:

Loss of the ethoxy group: Cleavage of the C-O bond of the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M - 45]⁺.

Loss of ethylene (B1197577): A McLafferty rearrangement could lead to the loss of ethylene (C₂H₄) from the ethyl group, resulting in a fragment ion [M - 28]⁺.

Cleavage of the acetate side chain: Fragmentation could occur with the loss of the entire ethyl acetate moiety.

Furan ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions.

The presence of the chlorine atom would be evident in the isotopic patterns of the resulting fragment ions.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl chloroacetate (B1199739) |

| Ethyl acetate |

| Furan-2-ylmethyl acetate |

| 1,1,2-trichloromethane |

| Carbon tetrachloride |

| Chloroform |

| Tetramethylsilane |

| Ethylene |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's mass, which in turn allows for the confident determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places.

For this compound, with the molecular formula C₈H₉ClO₃, the exact mass can be calculated by summing the masses of its constituent isotopes. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum.

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₈H₉³⁵ClO₃ + H]⁺ | 189.0262 | Protonated molecule with ³⁵Cl |

| [C₈H₉³⁷ClO₃ + H]⁺ | 191.0233 | Protonated molecule with ³⁷Cl |

| [C₈H₉³⁵ClO₃ + Na]⁺ | 211.0081 | Sodium adduct with ³⁵Cl |

| [C₈H₉³⁷ClO₃ + Na]⁺ | 213.0052 | Sodium adduct with ³⁷Cl |

Mechanistic Studies of Ion Fragmentation

The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. orgchemboulder.comlibretexts.org For this compound, the fragmentation is expected to follow pathways characteristic of esters and furan derivatives. uou.ac.inajgreenchem.com

Upon ionization, the molecular ion [C₈H₉ClO₃]⁺• is formed. The most common fragmentation pathways for esters involve the cleavage of bonds adjacent to the carbonyl group. libretexts.orguou.ac.in Key fragmentation steps for this compound would likely include:

Loss of the ethoxy radical (•OCH₂CH₃): This would result in the formation of a stable acylium ion [C₆H₄ClO]⁺.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: If a gamma-hydrogen is available, this rearrangement can occur, though it is less likely in this specific structure.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) would lead to the ion [C₆H₄ClO₃]⁺.

Fragmentation of the furan ring: The furan ring can undergo cleavage, leading to smaller fragment ions. The presence of the chlorine atom will influence the fragmentation pattern, and its isotopic signature will be apparent in the chlorinated fragments. nih.gov

A plausible fragmentation pathway would begin with the loss of the ethoxy group, followed by the loss of a carbon monoxide (CO) molecule from the resulting acylium ion.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

As of the latest literature search, a specific crystal structure for this compound has not been reported. Therefore, the following sections on bond parameters and crystal packing are based on data from closely related furan and ester derivatives and theoretical considerations. google.comevitachem.com

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

In the absence of a specific crystal structure for this compound, the expected bond lengths and angles can be inferred from known structures of similar molecules, such as other furan derivatives and ethyl esters. researchgate.net The furan ring is expected to be largely planar. The ester group will have characteristic bond lengths for the C=O and C-O bonds.

Below is a table of expected bond lengths and angles based on analogous compounds.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

|---|---|---|---|

| C-Cl | ~1.74 | O-C-C (furan) | ~106-110 |

| C=C (furan) | ~1.35-1.37 | C-C-C (furan) | ~107-109 |

| C-O (furan) | ~1.36-1.38 | C-O-C (furan) | ~106-108 |

| C=O (ester) | ~1.21 | O=C-O (ester) | ~123-126 |

| C-O (ester) | ~1.33 | C-O-C (ester) | ~115-118 |

Crystal Packing and Intermolecular Interaction Analysis

The way molecules arrange themselves in a crystal lattice is determined by intermolecular forces. For this compound, several types of interactions would be expected to influence its crystal packing. These include:

Dipole-dipole interactions: The polar C-Cl and C=O bonds will lead to significant dipole moments, promoting alignment of the molecules in the crystal lattice.

C-H···O hydrogen bonds: Weak hydrogen bonds between the hydrogen atoms of the ethyl group or the furan ring and the oxygen atoms of the carbonyl group are likely to be present, forming chains or networks of molecules.

π-π stacking: The aromatic furan rings could potentially engage in π-π stacking interactions, further stabilizing the crystal structure.

These interactions would collectively dictate the supramolecular architecture of the compound in its solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shimadzu.comscharlab.com The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

For this compound, the chromophores responsible for UV absorption are the furan ring and the carbonyl group of the ester. The expected electronic transitions are:

π → π transitions:* These occur within the conjugated π-system of the furan ring and are typically strong absorptions.

n → π transitions:* These involve the non-bonding electrons on the oxygen atom of the carbonyl group and are generally weaker than π → π* transitions.

The presence of the chlorine atom as a substituent on the furan ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to unsubstituted furan. The solvent used for analysis can also influence the position and intensity of the absorption maxima. researchgate.netresearchgate.netsielc.com While a specific λmax for this compound is not documented in the searched literature, it is expected to absorb in the UV region, likely between 200 and 400 nm. shimadzu.com

Computational and Theoretical Investigations of Ethyl 3 Chlorofuran 2 Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup and inherent properties of a molecule. These methods, ranging from Density Functional Theory to high-level ab initio calculations, provide a detailed picture of the molecule at the atomic level.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of Ethyl 3-Chlorofuran-2-acetate. DFT calculations, particularly using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), are instrumental in determining the ground state geometry and electronic properties.

Furthermore, DFT calculations are crucial for understanding the electronic distribution within the molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from these calculations. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential. For this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen of the ester group and the oxygen atom in the furan (B31954) ring, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. This information is vital for predicting intermolecular interactions and the regioselectivity of chemical reactions. nih.govresearchgate.net

Global reactivity descriptors such as chemical hardness, electronic chemical potential, and electrophilicity index can also be derived from DFT calculations, offering quantitative measures of the molecule's stability and reactivity. researchgate.net

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311+G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.39 |

| C3-Cl | 1.74 |

| C2-C(acetate) | 1.48 |

| C(acetate)=O | 1.21 |

| C(acetate)-O(ethyl) | 1.35 |

| Bond Angles ( °) | |

| O1-C2-C3 | 110.5 |

| C2-C3-C4 | 106.8 |

| C2-C(acetate)=O | 124.0 |

| C(acetate)-O(ethyl)-C(ethyl) | 116.0 |

| Dihedral Angles ( °) | |

| C3-C2-C(acetate)=O | 180.0 (trans) |

| C2-C(acetate)-O(ethyl)-C(ethyl) | 180.0 (anti) |

Note: The values in this table are hypothetical and based on typical bond lengths and angles for similar substituted furans and ethyl esters from computational studies. Actual experimental or calculated values may vary.

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are considered benchmarks for electronic structure calculations.

For this compound, ab initio calculations could be employed to refine the understanding of its electronic structure and to study phenomena where electron correlation is particularly important. For instance, spin-coupled valence bond theory, an ab initio method, has been used to investigate the interaction of furan and thiophene (B33073) with positively charged centers, shedding light on their catalytic activation. bris.ac.ukyork.ac.uk Such methods could be applied to understand how the substituents on the furan ring of this compound modulate its interaction with catalysts or other reactants.

High-level ab initio methods are also invaluable for calibrating the results from more computationally efficient methods like DFT and for studying excited electronic states, which are crucial for understanding the molecule's photochemical behavior. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl acetate (B1210297) side chain in this compound gives rise to different spatial arrangements, or conformations, which can have distinct energies and properties. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.

The rotation around the C(acetate)-O(ethyl) and O(ethyl)-C(ethyl) bonds leads to various conformers. For esters, the Z (or cis) and E (or trans) conformations with respect to the C-O single bond are of primary interest. The Z conformation is generally favored in esters due to a combination of steric and dipolar interactions. researchgate.net In the case of this compound, the Z conformer, where the ethyl group is on the same side as the carbonyl oxygen, is expected to be the most stable.

Furthermore, rotation around the bond connecting the furan ring to the acetate group can also lead to different orientations. A potential energy surface (PES) can be mapped by systematically varying the key dihedral angles and calculating the energy at each point. This map reveals the low-energy conformers as minima on the surface and the transition states for their interconversion as saddle points. Such an analysis provides a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C3-C2-C(acetate)=O) | Dihedral Angle (C2-C(acetate)-O-C) | Relative Energy (kcal/mol) |

| Z-anti | 180° | 180° | 0.00 (most stable) |

| Z-gauche | 180° | 60° | 1.5 |

| E-anti | 0° | 180° | 4.5 |

| E-gauche | 0° | 60° | 6.0 |

Note: This table presents hypothetical data based on general principles of conformational analysis of esters. The energy values are illustrative.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

While quantum chemical calculations typically focus on static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of processes such as conformational changes, diffusion, and interactions with a solvent.

For this compound, MD simulations could be used to explore its behavior in different solvent environments. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformational preferences and dynamics. These simulations can reveal the structure of the solvation shell around the molecule and the nature of solute-solvent interactions.

MD simulations are also employed to study more complex processes. For instance, reactive molecular dynamics (ReaxFF) has been used to simulate the pyrolysis of furan resins, providing insights into the evolution of molecular structures at high temperatures. psu.edu Non-adiabatic molecular dynamics simulations have been used to study the excited-state dynamics of furan, which is crucial for understanding its photochemistry. nih.govnih.gov Similar approaches could be applied to this compound to predict its thermal stability and photochemical reactivity.

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. This is particularly valuable for understanding the reactivity of heterocyclic compounds like this compound.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the TS and calculate its energy. The energy of the TS relative to the reactants determines the activation energy of the reaction, which is a critical factor in its kinetics.

For reactions involving this compound, such as nucleophilic substitution at the furan ring or reactions at the ester group, DFT calculations can be used to model the reaction pathway. nih.gov For example, in a Diels-Alder reaction, which is common for furan derivatives, the TS for the cycloaddition can be located. nih.gov

Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis involves following the reaction path downhill from the transition state towards both the reactants and the products. This confirms that the located TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. acs.org This level of detail is often difficult to obtain through experimental means alone.

Prediction of Activation Energies and Reaction Rates

The prediction of activation energies (Ea) and reaction rates for molecules like this compound is a fundamental application of computational chemistry. These theoretical calculations provide critical insights into the reactivity of the compound and the mechanisms of its potential chemical transformations. While specific computational studies on the activation energies for this compound are not prevalent in publicly accessible literature, the principles can be understood from studies on related furan compounds.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. For instance, in reactions involving furans, such as Diels-Alder cycloadditions, DFT calculations at levels like B3LYP/6-31G(d) or M06-2X/6-31+G(d) are employed to determine the transition state geometries and their corresponding energies. researchgate.net The activation energy is then calculated as the energy difference between the transition state and the reactants.

Studies on the Diels-Alder reactions of furan with various dienophiles have shown that substitution on the furan ring significantly impacts the activation barriers. acs.org For this compound, the presence of an electron-withdrawing chlorine atom at the C3 position and an acetate group at the C2 position would be expected to influence its reactivity in electrophilic substitution reactions, which are common for furan. chemicalbook.com Furan is known to undergo electrophilic substitution much more readily than benzene (B151609), a property attributed to the π-rich nature of the heterocyclic ring. chemicalbook.compearson.com The rate of these reactions is dictated by the stability of the carbocation intermediate, which can be computationally modeled. The attachment of an electrophile at the C2 position of furan is generally favored due to the formation of a more stable cation with three resonance structures. chemicalbook.com

The reaction rates can be estimated from the calculated activation energies using the Arrhenius equation or more sophisticated transition state theory. For example, computational studies on the furan-maleimide Diels-Alder reaction have derived rate constants and activation energies by modeling experimental data. researchgate.netacs.org These studies highlight the influence of stereochemistry and substitution on the reaction kinetics. acs.org Similar methodologies could be applied to predict the reaction rates of this compound in various chemical processes.

A representative table illustrating calculated activation energies for a related furan reaction is shown below.

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Furan + Maleimide (endo) | M06-2X-D3/cc-pVDZ | 25.2 |

| Furan + Maleimide (exo) | M06-2X-D3/cc-pVDZ | 27.5 |

Theoretical Prediction and Validation of Spectroscopic Parameters

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared and Raman) frequencies.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. globalresearchonline.net Studies on furan and its derivatives have demonstrated that methods like B3LYP with appropriate basis sets can provide calculated chemical shifts that are in good agreement with experimental values. globalresearchonline.netresearchgate.net For this compound, the chemical shifts would be influenced by the electronegativity of the chlorine atom and the ester group. The chlorine atom at the C3 position is expected to deshield the adjacent protons and carbons, leading to higher chemical shift values.

A theoretical study on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) using the DFT/B3LYP method showed that the calculated chemical shifts for the ring protons are sensitive to the nature of the substituents. globalresearchonline.net While specific data for this compound is not available, the table below presents calculated values for furan to illustrate the output of such computational studies.

| Compound | Atom | Computational Method | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|---|---|

| Furan | C2/C5-H | B3LYP/cc-pVTZ | 7.45 | 7.29 |

| C3/C4-H | 6.41 | 6.24 | ||

| Furan | C2/C5 | B3LYP/cc-pVTZ | 143.2 | 143.6 |

| C3/C4 | 110.1 | 110.4 |

Vibrational Frequencies: Computational vibrational analysis provides a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. DFT calculations are commonly used to compute the harmonic vibrational frequencies. globalresearchonline.net For chlorinated furans, characteristic vibrational frequencies associated with the C-Cl stretching and bending modes are expected. Studies on polychlorinated dibenzo-furans have identified characteristic infrared absorption bands. nih.gov The C=C stretching vibrations in the furan ring are typically observed in the range of 1400-1600 cm⁻¹. globalresearchonline.net The presence of the ester group in this compound will introduce characteristic C=O and C-O stretching vibrations.

The table below shows representative calculated vibrational frequencies for the furan molecule.

| Compound | Vibrational Mode | Computational Method | Calculated Frequency (cm⁻¹) |

|---|---|---|---|

| Furan | C=C stretching | B3LYP/cc-pVTZ | 1590 |

| Ring C-C stretching | 1414 |

UV-Vis Absorption Spectra Prediction

The prediction of ultraviolet-visible (UV-Vis) absorption spectra is accomplished using time-dependent density functional theory (TD-DFT) or other advanced computational methods. globalresearchonline.net These calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or n→π*.

For furan and its derivatives, the UV spectra typically show strong absorption bands corresponding to π→π* transitions. chemicalbook.comglobalresearchonline.net A study on furan and its methyl derivatives using TD-DFT predicted a single absorption peak in the UV region. globalresearchonline.net The substitution pattern on the furan ring, such as the chloro and acetate groups in this compound, would be expected to cause a shift in the absorption maximum. Electron-withdrawing groups can lead to a bathochromic (red) or hypsochromic (blue) shift depending on their interaction with the π-system of the furan ring. More recently, machine learning approaches have also been developed to predict UV-Vis spectra from molecular structures with considerable accuracy. nih.gov

The following table provides an example of a calculated UV-Vis absorption maximum for furan.

| Compound | Solvent | Computational Method | Calculated λmax (nm) | Electronic Transition |

|---|---|---|---|---|

| Furan | Ethanol (B145695) | TD-DFT/B3LYP/cc-pVTZ | 207 | π→π* |

Applications in Advanced Organic and Medicinal Chemistry Research Synthetic Aspects Only

Ethyl 3-Chlorofuran-2-acetate as a Key Building Block in Heterocyclic Synthesis

The furan (B31954) nucleus is a cornerstone in the synthesis of a vast array of heterocyclic compounds. Halogenated furans, in particular, are valuable precursors due to the reactivity of the carbon-halogen bond.

Synthesis of Substituted Furan Derivatives and Analogues

The chloro-substituent on the furan ring of this compound is a prime site for modification to generate diverse furan derivatives. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-chloro position with an organoboron compound (boronic acid or ester) to introduce a new aryl, heteroaryl, or alkyl group at this position nrochemistry.comorganic-chemistry.org. The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and a base nrochemistry.comorganic-chemistry.org.

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling could be employed, reacting this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base wikipedia.orgorganic-chemistry.org. This would yield 3-alkynylfuran-2-acetate derivatives.

Buchwald-Hartwig Amination: This method would allow for the synthesis of 3-aminofuran derivatives by coupling the 3-chloro position with a primary or secondary amine, using a palladium catalyst and a specialized phosphine ligand wikipedia.orgorganic-chemistry.org.

Furthermore, the chloro group can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, especially if the furan ring's electron density is sufficiently lowered by activating groups or reaction conditions. Nucleophiles such as alkoxides, thiolates, or amines could be used to generate a variety of 3-substituted furan-2-acetates nih.govmdpi.com.

Table 1: Potential Cross-Coupling Reactions for Functionalization of this compound

| Coupling Reaction | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Ligand, Base | Ethyl 3-arylfuran-2-acetate |

| Sonogashira | R-C≡CH, Pd catalyst, Cu(I) salt, Base | Ethyl 3-alkynylfuran-2-acetate |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Ligand, Base | Ethyl 3-(dialkylamino)furan-2-acetate |

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems, where the furan ring is annulated with another ring. For instance, a common strategy involves an intramolecular cyclization following an initial intermolecular reaction.

A plausible synthetic route could involve a cross-coupling reaction at the 3-position, followed by a cyclization reaction involving the acetate (B1210297) group. For example, coupling with a suitable ortho-functionalized aryl halide could be followed by an intramolecular cyclization to form a benzofuran derivative.

Analogous strategies have been used to create complex fused systems. For instance, 3-chlorobenzofuran-2-carbaldehydes have been used as starting materials to synthesize benzofuro[2′,3′:4,5]thieno[3,2-b]indoles urfu.ru. This involves a sequence of nucleophilic substitution of the chloride, modification of the formyl group, and subsequent cyclization. A similar sequence could be envisioned for this compound to build fused systems like thieno[3,2-b]furans or furo[3,2-b]indoles nih.govnih.gov.

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing Furan-2-acetate Scaffolds

Diversity-Oriented Synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. A furan-2-acetate scaffold, like the one in this compound, is a suitable starting point for DOS due to its multiple reaction sites.

A DOS strategy could involve:

Initial Diversification: Reacting the chloro-group with a variety of nucleophiles or cross-coupling partners to create a library of 3-substituted furans.

Secondary Diversification: Modifying the ester group of each of the 3-substituted furans. For example, hydrolysis to the carboxylic acid followed by amide coupling with a diverse set of amines would generate a large library of furan-2-carboxamides.

Scaffold Modification: Utilizing the furan ring itself as a diene in Diels-Alder reactions or other pericyclic reactions to create more complex, three-dimensional scaffolds.

While specific examples utilizing this compound in DOS are not readily found, the principles of DOS are applicable to this type of versatile building block.

Role in the Synthesis of Bioactive Molecule Scaffolds (excluding biological activity, dosage, or clinical data)

The furan ring and its fused derivatives are common scaffolds in many natural products and pharmaceutically relevant molecules nih.gov. This compound could serve as a precursor for the synthesis of such molecular cores.

For example, the furo[3,2-b]indole skeleton is found in certain bioactive compounds nih.govnih.gov. A hypothetical synthesis of this scaffold could begin with a Buchwald-Hartwig amination of this compound with a suitably substituted aniline. The resulting N-arylfuran derivative could then undergo an intramolecular cyclization, such as a Friedel-Crafts type reaction, to form the fused furo[3,2-b]indole ring system. The ester group could then be further modified as required for the target molecule.

Similarly, the synthesis of thieno[3,2-b]furan derivatives, which are of interest in materials science and medicinal chemistry, could be approached by reacting this compound with a sulfur-based nucleophile, followed by intramolecular cyclization nih.govnih.gov.

Applications in Precursor Synthesis for Functional Materials (e.g., polymers, MOFs)

Furan-based polymers are of increasing interest as sustainable materials derived from biomass. While furan-dicarboxylates are common monomers for polyesters like PEF (polyethylene furanoate), the specific use of this compound in polymer synthesis is not well-documented. Theoretically, it could be functionalized to create a diol or dicarboxylic acid monomer suitable for polycondensation reactions.

In the field of Metal-Organic Frameworks (MOFs), organic molecules serve as linkers to connect metal ions or clusters. A molecule derived from this compound could be designed to act as such a linker. For instance, hydrolysis of the ester to a carboxylic acid and conversion of the chloro-group to another carboxylic acid via a sequence of reactions (e.g., cyanation followed by hydrolysis) would yield a furan-dicarboxylic acid, a potential MOF linker. However, there are no specific reports of this compound being used for this purpose.

Future Directions and Emerging Research Avenues for Ethyl 3 Chlorofuran 2 Acetate

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

While the current understanding of ethyl 3-chlorofuran-2-acetate's chemistry provides a solid foundation, a significant frontier lies in the exploration of its untapped reactivity. The furan (B31954) ring is known for its versatile reactivity, and the electronic influence of the chloro and acetate (B1210297) substituents likely gives rise to unique chemical behaviors yet to be discovered.

Future research could productively focus on:

Novel Cycloaddition Reactions: Investigating the participation of the furan core in various pericyclic reactions, such as [4+2] and [3+2] cycloadditions, could lead to the development of new routes to complex polycyclic and heterocyclic structures. acs.orgrsc.org The unique substitution pattern may influence the regioselectivity and stereoselectivity of these transformations in interesting ways.

Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions beyond standard methods is a key area for development. The use of earth-abundant metal catalysts like iron and copper could provide more sustainable and economical alternatives to palladium for C-C and C-heteroatom bond formation.

Ring-Opening and Rearrangement Chemistry: Deliberate ring-opening of the furan moiety could provide access to valuable acyclic building blocks with multiple functional groups. Furthermore, acid- or metal-catalyzed rearrangements could unveil pathways to novel and synthetically challenging molecular architectures.

Development of More Sustainable and Atom-Economical Synthetic Methodologies

In line with the growing emphasis on green chemistry, a critical area of future research is the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. rsc.org This involves a shift from traditional stoichiometric approaches to more catalytic and atom-economical processes. nih.govacs.org

Table of Potential Green Chemistry Enhancements:

| Current Synthetic Aspect | Future Sustainable Approach | Key Green Chemistry Principle |

| Use of hazardous solvents | Application of greener solvents (e.g., water, deep eutectic solvents) or solvent-free conditions. nih.gov | Safer Solvents & Auxiliaries |

| Generation of inorganic waste | Development of catalytic cycles that minimize waste or utilize recyclable catalysts. nih.gov | Catalysis, Waste Prevention |

| Multi-step procedures | Design of one-pot or tandem reactions to reduce purification steps and resource consumption. organic-chemistry.org | Atom Economy, Step Economy |

| High energy consumption | Utilization of milder reaction conditions, potentially enabled by photocatalysis or novel catalysts. rsc.org | Energy Efficiency |